3-Bromo-6-ethoxy-2-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

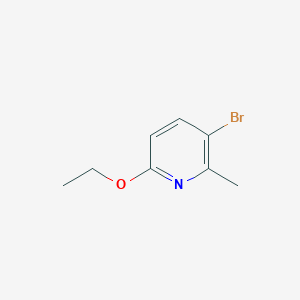

3-Bromo-6-ethoxy-2-methylpyridine is a chemical compound with the molecular formula C8H10BrNO . It has a molecular weight of 216.08 g/mol . It is a liquid at room temperature and is stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 3-Bromo-6-ethoxy-2-methylpyridine is 1S/C8H10BrNO/c1-3-11-8-5-4-7(9)6(2)10-8/h4-5H,3H2,1-2H3 . The InChI key is GEBGDYWVDOXQAE-UHFFFAOYSA-N . The canonical SMILES representation is CCOC1=NC(=C(C=C1)Br)C .Physical And Chemical Properties Analysis

3-Bromo-6-ethoxy-2-methylpyridine has a molecular weight of 216.07 g/mol . It has a topological polar surface area of 22.1 Ų . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 214.99458 g/mol .Scientific Research Applications

Crystallography and Structural Analysis

3-Bromo-6-ethoxy-2-methylpyridine: is utilized in crystallography to determine the structure of complex molecules. The crystal structure of related compounds has been studied to understand their molecular geometry, conformation, and electronic structure . This information is crucial for designing molecules with specific properties and functions.

Synthesis of MAP Kinase Inhibitors

This compound serves as a precursor in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors are significant in the treatment of diseases like rheumatoid arthritis, psoriasis, and potentially neurodegenerative diseases such as Parkinson’s and Alzheimer’s.

Antihistaminic Drug Synthesis

It plays a role in synthesizing antihistaminic drugs like tripe lennamine and mepyramine . These medications are important for treating allergic reactions by blocking the action of histamine.

Agricultural Chemicals

The compound is used in the synthesis of various agricultural chemicals, including bactericides and herbicides . These chemicals help protect crops from bacterial infections and manage weed growth, contributing to agricultural productivity.

Synthesis of Bipyridine Derivatives

3-Bromo-6-ethoxy-2-methylpyridine: is a key starting material for synthesizing bipyridine derivatives . These derivatives have applications in coordination chemistry and are used as ligands in catalysis and materials science.

Water Repellent Materials

The compound is involved in creating materials with water-repellent properties . Such materials are used in various industries, including textiles and construction, to protect against moisture.

Safety and Hazards

Mechanism of Action

Target of Action

3-Bromo-6-ethoxy-2-methylpyridine is a bromopyridine derivative . It is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

In the SM coupling reaction, 3-Bromo-6-ethoxy-2-methylpyridine interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction affects the biochemical pathways involved in carbon–carbon bond formation .

Result of Action

The result of the action of 3-Bromo-6-ethoxy-2-methylpyridine in the SM coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of 3-Bromo-6-ethoxy-2-methylpyridine is influenced by several environmental factors. The SM coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound should be stored in a dry, cool, and well-ventilated place . It forms explosive mixtures with air on intense heating , and its stability can be affected by exposure to moist air or water .

properties

IUPAC Name |

3-bromo-6-ethoxy-2-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-3-11-8-5-4-7(9)6(2)10-8/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBGDYWVDOXQAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406211 |

Source

|

| Record name | 3-bromo-6-ethoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-ethoxy-2-methylpyridine | |

CAS RN |

610278-93-8 |

Source

|

| Record name | 3-bromo-6-ethoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1275844.png)